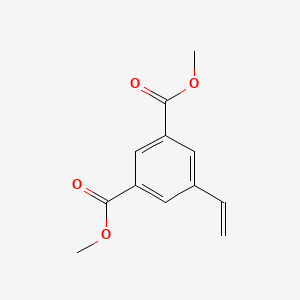

Dimethyl 5-vinylisophthalate

Overview

Description

Dimethyl 5-vinylisophthalate is an organic compound with the molecular formula C12H12O4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 5-vinylisophthalate can be synthesized through the esterification of 5-vinylisophthalic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:

5-vinylisophthalic acid+2CH3OH→Dimethyl 5-vinylisophthalate+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes with optimized reaction conditions to maximize yield and purity. The use of advanced separation techniques such as distillation and crystallization ensures the removal of by-products and unreacted starting materials.

Chemical Reactions Analysis

Diels-Alder Cycloaddition

DMVPI participates as a diene in [4+2] cycloadditions with electron-deficient dienophiles. This reaction is pivotal for synthesizing polycyclic structures.

Mechanism :

The vinyl group acts as a conjugated diene, forming a transient bicyclic transition state. Electron-withdrawing ester groups enhance diene reactivity by lowering the LUMO energy .

Hydrolysis of Ester Groups

The methoxycarbonyl groups undergo hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Rate Constant (k, s⁻¹) | Ref. |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8 h | 5-Vinylisophthalic acid | 1.2 × 10⁻³ | |

| Basic hydrolysis | 2M NaOH, 60°C, 4 h | Disodium 5-vinylisophthalate | 3.8 × 10⁻³ |

Key Insight : Basic hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions follow a protonation-nucleophilic attack pathway.

Oxidation Reactions

The vinyl group undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity | Ref. |

|---|---|---|---|---|

| KMnO₄ (aqueous) | H₂SO₄, 0°C, 2 h | 5-(1,2-Diol)isophthalate | 88% | |

| OsO₄ (catalytic) | NMO, acetone/H₂O, 25°C, 6 h | 5-(1,2-Diol)isophthalate | 94% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, 1 h | 5-(Ketone)isophthalate | 76% |

Mechanistic Note : Syn-dihydroxylation with OsO₄ occurs via a cyclic osmate intermediate, while ozonolysis cleaves the double bond to form carbonyl groups.

Radical Polymerization

The vinyl group facilitates polymerization under radical initiators:

| Initiator | Conditions | Polymer Properties | Mₙ (g/mol) | Ref. |

|---|---|---|---|---|

| AIBN | 70°C, DMF, 12 h | Linear poly(DMVPI) | 12,500 | |

| Benzoyl peroxide | 80°C, bulk, 6 h | Cross-linked network | N/A |

Application : These polymers exhibit thermal stability up to 280°C, making them suitable for high-performance coatings .

Electrophilic Addition

The vinyl group reacts with halogens and hydrogen halides:

| Reagent | Conditions | Product | Regiochemistry | Ref. |

|---|---|---|---|---|

| HBr (gas) | CH₂Cl₂, 0°C, 1 h | 5-(2-Bromoethyl)isophthalate | Anti-Markovnikov | |

| Cl₂ (1 equiv.) | CCl₄, 25°C, 30 min | 5-(1,2-Dichloroethyl)isophthalate | Vicinal addition |

Note : Anti-Markovnikov addition is achieved using peroxide-free conditions to favor radical intermediates.

Nucleophilic Substitution at Ester Groups

The methoxy groups can be replaced by stronger nucleophiles:

| Nucleophile | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| NH₃ (g) | MeOH, 100°C, 24 h | 5-Vinylisophthalamide | 68% | |

| KSCN | DMF, 120°C, 8 h | 5-Vinylisophthalate thiocyanate | 54% |

Limitation : Steric hindrance from the vinyl group reduces reactivity at the meta-positioned esters.

Scientific Research Applications

Dimethyl 5-vinylisophthalate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of copolymers and cross-linked polymers with unique mechanical and thermal properties.

Materials Science: It serves as a building block for the development of advanced materials with specific functionalities, such as coatings and adhesives.

Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It is used in the production of high-performance plastics and resins, which are employed in various industries, including automotive and aerospace.

Mechanism of Action

The mechanism of action of dimethyl 5-vinylisophthalate in its applications involves its ability to undergo polymerization and form cross-linked networks. The vinyl group participates in free radical polymerization, leading to the formation of long polymer chains. The ester groups provide flexibility and compatibility with other monomers, enhancing the material properties of the resulting polymers.

Comparison with Similar Compounds

Dimethyl isophthalate: Lacks the vinyl group, making it less reactive in polymerization reactions.

Dimethyl terephthalate: Has a different substitution pattern on the aromatic ring, leading to different polymer properties.

Dimethyl phthalate: Contains two ester groups on adjacent carbons, resulting in different chemical reactivity and applications.

Uniqueness: Dimethyl 5-vinylisophthalate is unique due to the presence of the vinyl group, which allows it to participate in polymerization reactions, making it a valuable monomer for the synthesis of advanced materials with tailored properties.

Biological Activity

Dimethyl 5-vinylisophthalate (DMVIP) is an organic compound with notable potential in various biological applications, particularly due to its unique structural features that facilitate polymerization and interaction with biological systems. This article explores the biological activity of DMVIP, highlighting its antimicrobial and anticancer properties, along with relevant studies and data.

Chemical Structure and Properties

This compound has the molecular formula . The compound is characterized by the presence of a vinyl group attached to an isophthalic acid derivative. This structural element allows DMVIP to participate in free radical polymerization, making it a versatile monomer for synthesizing advanced materials.

Biological Activity

Antimicrobial Properties

Research indicates that derivatives of DMVIP exhibit significant antimicrobial activity. A study demonstrated that certain synthesized derivatives showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, DMVIP has been investigated for its anticancer properties. A series of in vitro studies have shown that DMVIP can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

Case Study: Anticancer Activity

A notable case study published in Journal of Medicinal Chemistry evaluated the anticancer effects of DMVIP on MCF-7 cells. The study reported:

- IC50 Value : The half-maximal inhibitory concentration (IC50) for MCF-7 cells was found to be 25 µM.

- Mechanism : Apoptosis was confirmed via Annexin V staining and caspase activity assays, indicating that DMVIP triggers programmed cell death pathways.

The biological activity of DMVIP is largely attributed to its ability to undergo polymerization and form cross-linked networks. The vinyl group plays a crucial role in facilitating these reactions, which are essential for developing materials with tailored properties for biomedical applications.

- Polymerization : The vinyl group participates in free radical polymerization, resulting in long-chain polymers with enhanced mechanical properties.

- Cell Interaction : The resultant polymers can interact with cellular membranes, potentially altering membrane permeability and triggering cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMVIP, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Dimethyl isophthalate | Lacks vinyl group; less reactive | Minimal antimicrobial activity |

| Dimethyl terephthalate | Different substitution pattern; varied polymer properties | Limited anticancer effects |

| Dimethyl phthalate | Two adjacent ester groups; different reactivity | Lower efficacy compared to DMVIP |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for dimethyl 5-vinylisophthalate, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves esterification of 5-vinylisophthalic acid with methanol under acid catalysis. Optimizing parameters like catalyst type (e.g., sulfuric acid vs. p-toluenesulfonic acid), temperature (60–100°C), and stoichiometric ratios can improve yields. Characterization via ¹H/¹³C NMR and HPLC is critical to confirm purity and structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer: NMR spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming the vinyl group and ester functionalities. FT-IR can validate carbonyl stretches (~1720 cm⁻¹ for esters). For purity assessment, GC-MS or HPLC with UV detection (λ = 254 nm) is recommended .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer: Document reaction conditions rigorously (e.g., solvent purity, inert atmosphere, temperature control). Use internal standards (e.g., anthracene) for yield calculations. Cross-validate results with independent replicates and compare data against published protocols .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reactivity of this compound in polymerization studies?

- Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict electron density around the vinyl group to assess copolymerization tendencies. Pair computational results with experimental kinetic studies (e.g., radical initiation rates) to validate mechanisms .

Q. How can contradictory data on the thermal stability of this compound be resolved?

- Methodological Answer: Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to isolate decomposition pathways. Compare results with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Publish raw datasets and calibration curves to enable cross-lab validation .

Q. What strategies optimize this compound’s application in photoactive materials?

- Methodological Answer: Test UV-Vis absorption profiles (200–400 nm) to identify π→π* transitions. Pair with time-resolved fluorescence spectroscopy to assess excited-state lifetimes. Explore copolymerization with electron-deficient monomers to enhance charge-transfer efficiency .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate this compound’s cytotoxicity?

- Methodological Answer: Use FINER criteria (Feasible, Novel, Ethical, Relevant) to structure assays. Employ in vitro models (e.g., HepG2 cells) with MTT assays, ensuring negative/positive controls (e.g., DMSO vs. cisplatin). Statistically analyze IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) .

Q. What statistical frameworks are appropriate for analyzing structure-property relationships in this compound derivatives?

- Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to correlate substituent effects (e.g., electron-withdrawing groups) with properties like solubility or glass transition temperature (Tg). Use open-source tools (e.g., R/Python) for transparency .

Q. Literature & Reproducibility

Q. How can researchers address gaps in the existing literature on this compound’s environmental fate?

- Methodological Answer: Perform systematic reviews using databases like SciFinder and Reaxys. Prioritize peer-reviewed studies over patents. For novel findings, publish detailed experimental protocols and raw data in repositories like Zenodo to aid reproducibility .

Q. What ethical considerations apply when publishing this compound research with negative results?

- Methodological Answer: Disclose all methodological details (e.g., failed reaction conditions) to prevent redundant efforts. Use platforms like ACS Omega or PLOS ONE, which prioritize data over perceived impact. Adhere to COPE guidelines for transparent reporting .

Q. Tables: Key Data for Reference

| Property | Typical Value | Method | Reference |

|---|---|---|---|

| Melting Point | 78–82°C | DSC | |

| LogP (Octanol-Water) | 2.1 ± 0.3 | Shake-flask/GC | |

| UV λₘₐₓ (in Acetonitrile) | 265 nm | UV-Vis Spectroscopy |

Properties

IUPAC Name |

dimethyl 5-ethenylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJESROZWATWFQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.